3-Chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group, a fluorophenoxy group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 3-fluorophenol with 3-chloro-5-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The fluorophenoxy group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-Chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(4-fluorophenoxy)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)pyridine
- 3-Chloro-2-(3-bromophenoxy)-5-(trifluoromethyl)pyridine
Uniqueness
3-Chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both chloro and fluorophenoxy groups, along with the trifluoromethyl group, makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C12H6ClF4NO |
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Molecular Weight |
291.63 g/mol |
IUPAC Name |
3-chloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H6ClF4NO/c13-10-4-7(12(15,16)17)6-18-11(10)19-9-3-1-2-8(14)5-9/h1-6H |
InChI Key |
CWOYNLMYNAUNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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